molecular formula C4H10O4S B193266 4-Hydroxy-1-butanesulfonic acid CAS No. 26978-64-3

4-Hydroxy-1-butanesulfonic acid

Cat. No. B193266
CAS RN: 26978-64-3
M. Wt: 154.19 g/mol
InChI Key: YEGPVWSPNYPPIK-UHFFFAOYSA-N
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Description

4-Hydroxy-1-butanesulfonic acid (4HBS) is a small molecule with the CAS Number: 26978-64-3 . It is a white to yellow solid at room temperature . It has been shown to have antimicrobial activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae . It is also used for the enantiomeric separation of a variety of underivatized anionic and cationic compounds of pharmaceutical interest by capillary electrophoresis .


Synthesis Analysis

The synthesis of 1,4-butanesultone, the cyclic ester of 4-hydroxybutanesulfonic acid, starts from 4,4’-dichlorodibutyl ether, which reacts with sodium sulfite forming the corresponding 4,4’-butanedisulfonic disodium salt .


Molecular Structure Analysis

The linear formula of 4-Hydroxy-1-butanesulfonic acid is C4H10O4S . The molecular weight is 154.19 .


Chemical Reactions Analysis

As a sulfo-alkylating agent, 1,4-butanesultone is used to introduce the sulfobutyl group (– (CH2)4 –SO3−) into hydrophobic compounds possessing nucleophilic functional groups, for example, hydroxy groups or amino groups .


Physical And Chemical Properties Analysis

4-Hydroxy-1-butanesulfonic acid has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 32.4±0.4 cm3, and a polarizability of 12.9±0.5 10-24 cm3 . It also has a polar surface area of 83 Å2 .

Scientific Research Applications

Chemical Synthesis

4-Hydroxy-1-butanesulfonic acid sultone is used in various chemical synthesis processes. For example, it plays a role in annulation and cyclization reactions, indicating its utility in creating complex chemical structures (Snoddy, 2003). Additionally, it's involved in the preparation of 4-(Succinimido)-1-butane sulfonic acid, which is a Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives (Khaligh, 2015).

Analytical Chemistry

In analytical chemistry, 4-Hydroxy-1-butanesulfonic acid is used in ion chromatography. A method has been developed to determine its presence in sulfobutyl ether-β-cyclodextrin, demonstrating its application in complex analytical procedures (Xiang Bing-ren, 2012).

Safety And Hazards

4-Hydroxy-1-butanesulfonic acid is associated with several hazard statements including H302, H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-hydroxybutane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10O4S/c5-3-1-2-4-9(6,7)8/h5H,1-4H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGPVWSPNYPPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067272
Record name 1-Butanesulfonic acid, 4-hydroxy-
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Hydroxy-1-butanesulfonic acid

CAS RN

26978-64-3
Record name 4-Hydroxybutanesulfonic acid
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Record name 4-Hydroxy-1-butanesulfonic acid
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Record name 26978-64-3
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Record name 1-Butanesulfonic acid, 4-hydroxy-
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Record name 1-Butanesulfonic acid, 4-hydroxy-
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Record name 4-HYDROXY-1-BUTANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
FD Hoerger - 1955 - search.proquest.com
… Although this report by Helberger indicates that 3-hydroxy-l-propanesulfonie acid sultone and 4hydroxy-1-butanesulfonic acid sultone can be prepared in approximately the same yields…
Number of citations: 2 search.proquest.com
AO Snoddy - Organic Syntheses, 2003 - Wiley Online Library
4‐Hydroxy‐1‐Butanesulfonic Acid Sultone - Snoddy - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
WE Truce, FD Hoerger - Journal of the American Chemical …, 1954 - ACS Publications
… Helberger (reference 7) has reported the preparation of a mixture of the sultones of 4-hydroxy-1-butanesulfonic acid and 4-hydroxy-2-butanesulfonic acid, but the isomers were …
Number of citations: 38 pubs.acs.org
WE Truce, FD Hoerger - Journal of the American Chemical …, 1955 - ACS Publications
… also should react readily with 4-hydroxy-1butanesulfonic acid sultone. Under the same … of phenylmagnesium bromide with 4-hydroxy-1-butanesulfonic acid sultone. In contrast to the …
Number of citations: 17 pubs.acs.org
W Selig - Propellants, Explosives, Pyrotechnics, 1981 - Wiley Online Library
Relatively stable equimolar adducts of 1,3,5‐trinitro‐1,3,5‐triazacyclohexane were prepared with 2,6‐lutidine‐N‐oxide, 4‐hydroxy‐1‐butanesulfonic acid δ‐sultone (1,4‐butane sultone)…
Number of citations: 8 onlinelibrary.wiley.com
W Selig - 1979 - osti.gov
… The adduct-forming compounds (AFC) were 4-hydroxy-1-butanesulfonic acid delta-sultone (1,4-butane sultone) and 2,6-lutidine-N-oxide. These adducts, unlike the one with sulfolane, …
Number of citations: 1 www.osti.gov
CG Piscopo, G Maestri, E Paris, V Santacroce, R Maggi - Arkivoc, 2015 - arkat-usa.org
… Amorphous silica (8 g) has been refluxed with 4-hydroxy-1-butanesulfonic acid β-sultone (1.8 mL; 15 mmol) under stirring for 6 hours in toluene (120 ml). The resulting solid was then …
Number of citations: 1 www.arkat-usa.org
DN BURDGE - 1959 - search.proquest.com
… sultone, 4-hydroxy-1-butanesulfonic acid sultone. Furthermore on treating a mixture of the 4-hydroxy-2-butanesulfonic acid sultone and 4-hydroxy-1-butanesulfonic acid sultone with …
Number of citations: 2 search.proquest.com
CE Osborne - 1956 - search.proquest.com
… sulfonic acid is named 4-hydroxy-1-butanesulfonic acid …
Number of citations: 0 search.proquest.com
L Kavan - Chemical reviews, 1997 - ACS Publications
… Grafting of Fe(II) pyridine complexes, 275,284 alcohols, 201,202,234,275 butane sultone (4-hydroxy-1-butanesulfonic acid δ-sultone), 234 and ICN 201,202 was reported as well. A …
Number of citations: 263 pubs.acs.org

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